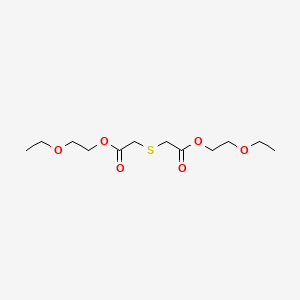
Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate is a useful research compound. Its molecular formula is C12H22O6S and its molecular weight is 294.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate, a compound with potential applications in pharmacology and toxicology, has not been extensively studied in the literature. However, its structural analogs and related compounds have been investigated for their biological activities. This article aims to synthesize available data on the biological activity of this compound, focusing on its antimicrobial, larvicidal, and potential therapeutic properties.
- Molecular Formula : C₈H₁₈O₃S
- Molar Mass : 194.29 g/mol
- CAS Number : Not specifically listed but related to similar compounds.
Larvicidal Activity
Similar compounds have demonstrated larvicidal effects against mosquito larvae, particularly Culex quinquefasciatus. For instance, DEHP achieved 100% mortality at concentrations as low as 250 ppm after 72 hours. The lethal concentration (LC50) was determined to be approximately 67.03 ppm . This suggests that this compound may also possess similar larvicidal properties due to its structural characteristics.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism by which many bioactive compounds exert their effects. Studies on DEHP have shown varying degrees of AChE inhibition at different concentrations . Such inhibition can lead to neurotoxic effects in target organisms, which could be an area for further exploration regarding this compound.
Case Studies and Research Findings
Several studies involving related compounds provide insights into the biological activity of this compound:
- Antibacterial Efficacy : A study reported that DEHP inhibited bacterial growth significantly, with zones of inhibition measured at 12.33 mm for E. coli and 5.66 mm for S. aureus . This suggests that similar compounds may exhibit comparable antibacterial properties.
- Comet Assay Results : In studies using comet assays to assess DNA damage in larvae exposed to DEHP, significant DNA damage was observed at higher concentrations . This method could be applied to evaluate the genotoxic potential of this compound.
- Toxicological Profiles : Investigations into the toxicological profiles of phthalates indicate that exposure can lead to systemic effects including reproductive toxicity and endocrine disruption . Understanding these profiles can aid in assessing the safety and biological implications of this compound.
Data Summary Table
| Activity | Compound | Effect/Outcome | Concentration Tested |
|---|---|---|---|
| Antimicrobial | Bis(2-ethylhexyl) phthalate | Inhibition of E. coli, S. aureus | MIC: 32 mg/ml |
| Larvicidal | Bis(2-ethylhexyl) phthalate | 100% mortality in larvae | LC50: 67.03 ppm |
| AChE Inhibition | Bis(2-ethylhexyl) phthalate | Significant inhibition observed | Various concentrations |
| Genotoxicity | Bis(2-ethylhexyl) phthalate | DNA damage assessed via comet assay | High concentrations |
Propriétés
Numéro CAS |
79764-88-8 |
|---|---|
Formule moléculaire |
C12H22O6S |
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
2-ethoxyethyl 2-[2-(2-ethoxyethoxy)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C12H22O6S/c1-3-15-5-7-17-11(13)9-19-10-12(14)18-8-6-16-4-2/h3-10H2,1-2H3 |
Clé InChI |
UAAAAZBVZSWOQB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)CSCC(=O)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















